5\'-Chloro-5\'-deoxyadenosine
Description
Contextualization as a Nucleoside Analog in Biochemical Studies
5'-Chloro-5'-deoxyadenosine (B559659) is a halogenated nucleoside analog, a class of compounds that mimic natural nucleosides and can thus interfere with or probe biological processes. Its structure, consisting of an adenine (B156593) nucleobase linked to a modified ribofuranose sugar, allows it to interact with enzymes and receptors that typically bind adenosine (B11128) or its derivatives. caymanchem.com This mimicry is central to its utility in biochemical studies.
One of the most significant applications of 5'-ClDA is as a selective agonist for the adenosine A1 receptor. Research has demonstrated its high binding affinity for this receptor subtype, making it a valuable pharmacological tool for investigating A1 receptor-mediated physiological processes. rndsystems.com Furthermore, 5'-ClDA has been employed to study nucleoside transport mechanisms and the specificity of enzymes involved in metabolic pathways, such as 5'-methylthioadenosine phosphorylase, which plays a role in methionine salvage pathways. chemicalbook.com Its ability to competitively inhibit ATP in certain reactions, such as the phosphorylation of various proteins, has also been a subject of investigation. nih.gov
Table 1: Biochemical Properties and Research Applications of 5'-Chloro-5'-deoxyadenosine
| Property/Application | Description |
| Molecular Formula | C10H12ClN5O3 |
| Molecular Weight | 285.69 g/mol |
| Class | Halogenated Nucleoside Analog |
| Primary Mechanism | Adenosine A1 receptor agonist |
| Research Uses | Studying nucleoside transport, enzyme specificity (e.g., 5'-methylthioadenosine phosphorylase), and as a competitive inhibitor to ATP. |
Significance in Research Related to Natural Product Biosynthesis
The discovery that 5'-Chloro-5'-deoxyadenosine is a naturally occurring compound in the marine bacterium Salinispora tropica marked a significant milestone in understanding the biosynthesis of halogenated natural products. acs.org This bacterium utilizes an S-adenosyl-L-methionine (SAM)-dependent chlorinase enzyme, SalL, to catalyze the transfer of a chlorine atom from chloride to the 5' position of SAM, thereby forming 5'-ClDA. caymanchem.comacs.orgnih.gov
This enzymatic process is a key step in the biosynthesis of salinosporamide A, a potent anticancer agent. caymanchem.com The formation of 5'-ClDA initiates a seven-step pathway that ultimately leads to the production of chloroethylmalonyl-CoA, a crucial building block for salinosporamide A. caymanchem.comescholarship.org
The study of 5'-ClDA has also been pivotal in understanding the mechanisms of halogenase enzymes, particularly fluorinases. The fluorinase enzyme from Streptomyces cattleya, which naturally catalyzes the formation of a carbon-fluorine bond to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA), has been shown to be capable of a reversible reaction. nih.gov In the reverse direction, 5'-ClDA can serve as a substrate, releasing a chloride ion to form SAM. nih.gov This has been instrumental in probing the substrate specificity of the fluorinase. nih.gov Interestingly, while the chlorinase SalL can utilize chloride, it is not active with fluoride (B91410). nih.gov However, through enzyme engineering, researchers have successfully modified SalL to exhibit fluorinase activity, shedding light on the subtle structural features that determine halide selectivity. nih.gov
Table 2: Role of 5'-Chloro-5'-deoxyadenosine in Enzymatic Halogenation
| Enzyme | Organism | Natural Reaction | Interaction with 5'-ClDA | Significance |
| SalL (Chlorinase) | Salinispora tropica | SAM + Cl- → 5'-ClDA + L-methionine | Product of the natural forward reaction. | Key step in the biosynthesis of salinosporamide A. |
| FlA (Fluorinase) | Streptomyces cattleya | SAM + F- → 5'-FDA + L-methionine | Serves as a substrate in the reverse reaction to form SAM. | Used to study the mechanism and substrate specificity of fluorinases. |
| NobA (Fluorinase) | Nocardia brasiliensis | SAM + F- → 5'-FDA + L-methionine | Can be formed from SAM and chloride in the presence of L-amino acid oxidase. | Demonstrates similar halide reactivity to FlA. |
Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNPOMTKFZDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Biogenesis and Metabolism of 5 Chloro 5 Deoxyadenosine
Role of S-Adenosyl-L-Methionine (SAM)-Dependent Chlorinases
The initial and rate-limiting step in the biosynthesis of 5'-ClDA is catalyzed by a class of enzymes known as S-Adenosyl-L-methionine (SAM)-dependent chlorinases. nih.gov These enzymes facilitate the direct incorporation of a chlorine atom onto the 5'-position of the ribose sugar of SAM, a ubiquitous and versatile biological cofactor. nih.govwikipedia.org
SalL Chlorinase Mechanisms and Substrate Specificity
A well-characterized example of a SAM-dependent chlorinase is SalL, an enzyme discovered in the marine bacterium Salinispora tropica. nih.govnih.gov SalL catalyzes the formation of 5'-ClDA from SAM and a chloride ion through a nucleophilic substitution (SN2) mechanism. nih.govnih.gov This reaction involves the direct attack of the chloride ion on the C5' carbon of the ribose moiety of SAM, leading to the displacement of L-methionine. nih.govnih.gov High-resolution crystal structures of SalL have provided significant insights into its active site and the structural basis for its catalytic activity and substrate specificity. nih.govnih.gov
The substrate specificity of SalL is noteworthy. While its primary function is chlorination, it exhibits a degree of flexibility, also accepting bromide and iodide as substrates to produce the corresponding 5'-bromo- and 5'-iodo-5'-deoxyadenosine, respectively. nih.govnih.gov However, SalL does not accept fluoride (B91410) as a substrate. nih.gov This halide specificity is a key feature of this enzyme family. nih.govnih.gov
| Substrate/Product | Role in SalL-catalyzed reaction |
| S-Adenosyl-L-methionine (SAM) | Substrate |
| Chloride (Cl⁻) | Substrate |
| 5'-Chloro-5'-deoxyadenosine (B559659) (5'-ClDA) | Product |
| L-methionine | Product |
| Bromide (Br⁻) | Accepted substrate |
| Iodide (I⁻) | Accepted substrate |
| Fluoride (F⁻) | Not an accepted substrate |
Reversibility of Enzymatic Conversion and SAM Regeneration
The reaction catalyzed by SalL is reversible. nih.govnih.gov In vitro studies have demonstrated that the equilibrium of the SalL-catalyzed reaction actually favors the synthesis of SAM from 5'-ClDA and L-methionine. nih.govnih.gov The relative enzyme efficiency (kcat/Km) for the reverse reaction, SAM synthesis, is several orders of magnitude higher than that of the forward halogenation reaction. nih.gov This reversibility has implications for the in vivo regulation of both 5'-ClDA and SAM pools within the cell. The regeneration of SAM is a critical process in cellular metabolism, as SAM is a universal methyl group donor involved in numerous biochemical reactions. rsc.org
Pathways Involving 5'-Chloro-5'-deoxyadenosine in Specialized Metabolite Biosynthesis
Following its synthesis, 5'-ClDA serves as a crucial precursor in the biosynthetic pathways of complex natural products, most notably salinosporamide A. pnas.orgpnas.orgnih.gov
Intermediacy in Salinosporamide A Biosynthetic Route
Salinosporamide A is a potent proteasome inhibitor with significant anticancer activity, produced by Salinispora tropica. nih.govnih.gov The chlorine atom present in salinosporamide A is essential for its bioactivity. pnas.org The biosynthetic pathway of this complex molecule initiates with the SalL-catalyzed formation of 5'-ClDA. pnas.orgpnas.orgnih.gov Gene deletion studies and chemical complementation experiments have confirmed that 5'-ClDA is a committed intermediate in the salinosporamide A biosynthetic pathway. pnas.org
Molecular and Cellular Mechanisms of 5 Chloro 5 Deoxyadenosine
Interactions with Nucleoside Metabolic Pathways
5'-Chloro-5'-deoxyadenosine (B559659) (5'-ClDA) is a synthetic nucleoside analog that engages with fundamental cellular metabolic pathways due to its structural similarity to natural nucleosides. Its interactions are particularly relevant in the context of enzyme kinetics and the synthesis of nucleic acids.
Role as a Substrate in Enzyme Kinetics Studies
The structural characteristics of 5'-Chloro-5'-deoxyadenosine make it a valuable tool for investigating the specificity and kinetics of enzymes involved in nucleoside metabolism. It serves as a substrate mimic, allowing researchers to probe the active sites and catalytic mechanisms of various enzymes.
One notable example is its use in studies of the enzyme SalM, a short-chain dehydrogenase/reductase from the marine actinomycete Salinispora tropica. SalM is involved in the biosynthesis of chloroethylmalonyl-CoA. In vitro characterization demonstrated that SalM accepts 5'-Chloro-5'-deoxyadenosine as its preferred substrate, oxidizing it in an NAD+-dependent reaction. Kinetic analysis revealed that the binding affinity (Km) of SalM for 5'-Chloro-5'-deoxyadenosine is significantly higher than for other substrates like D-ribose and D-erythrose, highlighting the enzyme's specificity.
Table 1: Kinetic Parameters of SalM for Various Substrates
| Substrate | Km (mM) | Relative Activity (%) |
| 5'-Chloro-5'-deoxyadenosine | 0.18 ± 0.04 | 100 |
| D-erythrose | 2.5 ± 0.3 | 43 |
| D-ribose | 18.5 ± 1.7 | 25 |
| Data sourced from kinetic assays performed with the SalM enzyme, showing its preference for 5'-Chloro-5'-deoxyadenosine. |
Additionally, 5'-ClDA has been utilized as a substrate in research examining the kinetics of 5'-methylthioadenosine phosphorylase, an enzyme critical to methionine salvage pathways.
Phosphorylation by Cellular Kinases and Triphosphate Derivative Formation
Upon entering a cell, 5'-Chloro-5'-deoxyadenosine can be processed by cellular kinases, enzymes that catalyze the transfer of phosphate (B84403) groups. It is phosphorylated to form its corresponding triphosphate derivative. This process is analogous to the phosphorylation of natural deoxynucleosides (like deoxycytidine) to their triphosphate forms (like dCTP) before they can be used in DNA synthesis. The formation of these active triphosphate derivatives is a critical step for the compound's biological activity, as these molecules can then interact with enzymes that utilize nucleotide triphosphates as substrates, such as polymerases. Research on swine platelets has also shown that 5'-Chloro-5'-deoxyadenosine can competitively inhibit ATP in phosphorylation reactions, affecting the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate.
Impact on DNA and RNA Synthesis Processes in Research Models
The triphosphate derivative of 5'-Chloro-5'-deoxyadenosine can act as an inhibitor of DNA and RNA synthesis. By mimicking natural nucleoside triphosphates, it can interfere with the function of DNA and RNA polymerases. This interference disrupts the processes of replication and transcription, which can lead to cytotoxic effects, especially in cells that are dividing rapidly.
Studies on the related compound 5-chloro-2'-deoxycytidine (5CldC) provide a model for how such halogenated nucleosides can impact DNA synthesis. 5CldC is phosphorylated to its triphosphate form (5CldCTP) and subsequently incorporated into DNA during replication. This incorporation is mutagenic, inducing C → T transition mutations, as the 5-chlorocytosine (B1228043) base can be misread as thymine (B56734) by DNA polymerases during subsequent rounds of replication. This demonstrates a mechanism by which chlorinated nucleoside analogs, once phosphorylated, can directly alter genetic material.
Modulation of Adenosine (B11128) Receptor Signaling
5'-Chloro-5'-deoxyadenosine and its derivatives are recognized for their ability to interact with and modulate the activity of adenosine receptors, a class of G-protein coupled receptors that play crucial roles in various physiological processes.
Specificity as an Adenosine A1 Receptor Agonist
Research has firmly established derivatives of 5'-Chloro-5'-deoxyadenosine, such as (±)-5'-Chloro-5'-deoxy-ENBA, as potent and highly selective agonists for the adenosine A1 receptor. Agonists are substances that bind to and activate a receptor, mimicking the effect of the natural ligand, in this case, adenosine. The selectivity of these compounds is determined by comparing their binding affinities (Ki) for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The significantly lower Ki value for the A1 receptor compared to the other subtypes indicates a strong and specific preference for this receptor.
Receptor Binding and Activation Studies
Binding assays quantify the affinity of a ligand for a receptor. For (±)-5'-Chloro-5'-deoxy-ENBA, these studies have yielded precise Ki values that underscore its A1 receptor selectivity. Activation of the A1 receptor by this agonist has been demonstrated in various research models. For instance, in mouse models of neuropathic pain, administration of (±)-5'-Chloro-5'-deoxy-ENBA led to antinociceptive effects, reversing pain-like behaviors. This effect was preventable by treatment with a selective A1 adenosine receptor antagonist, confirming that the observed analgesia was mediated through A1 receptor activation. Further studies have shown that this activation can reduce the number of activated microglia in the spinal cord, suggesting a mechanism involving the modulation of neuroinflammatory responses.
Table 2: Binding Affinity (Ki) of (±)-5'-Chloro-5'-deoxy-ENBA for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| A1 | 0.51 |
| A2A | 1340 |
| A2B | 2740 |
| A3 | 1290 |
| Lower Ki values indicate higher binding affinity. The data demonstrates the high selectivity of the compound for the A1 receptor. |
Effects on Intracellular Signaling Cascades
The nucleoside analog 5'-Chloro-5'-deoxyadenosine (5'-ClDA) exerts significant influence on intracellular signaling pathways, primarily by interfering with key phosphorylation events that are fundamental to cellular regulation. Its structural similarity to adenosine allows it to interact with and modulate the activity of enzymes involved in signal transduction, particularly those related to phosphoinositide metabolism and protein phosphorylation.
Influence on Phosphoinositide Metabolism
Research has demonstrated that 5'-Chloro-5'-deoxyadenosine can inhibit the phosphorylation of phosphoinositides, which are crucial lipid molecules in a variety of signaling pathways. In swine platelet membranes, 5'-ClDA was found to decrease the formation of both phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate. nih.gov This inhibitory action suggests that 5'-ClDA acts as a competitive inhibitor with respect to ATP in these phosphorylation reactions. nih.gov
Studies on calf aorta smooth muscle further support this inhibitory role, showing that 5'-ClDA, along with adenosine, inhibits the phosphorylation of phosphatidylinositol. nih.gov The inhibition of phosphatidylinositol phosphorylation by 5'-ClDA occurs at lower concentrations than those required to inhibit the phosphorylation of other proteins, such as the myosin light chain, indicating a degree of specificity in its action. nih.gov This interference with the phosphoinositide signaling pathway is a key aspect of its mechanism, contributing to the understanding of how adenosine analogs can modulate cellular functions like platelet activation. nih.gov
Research Methodologies and Applications Utilizing 5 Chloro 5 Deoxyadenosine
Chemoenzymatic Synthesis and Analog Preparation
The chemical and enzymatic manipulation of 5'-Chloro-5'-deoxyadenosine (B559659) is a cornerstone for generating a diverse array of molecular tools for research. These approaches facilitate the creation of both S-Adenosylmethionine (SAM) analogs and other modified nucleosides, which are instrumental in probing biological systems.
Laboratory Synthesis Routes for 5'-Chloro-5'-deoxyadenosine
The laboratory synthesis of 5'-Chloro-5'-deoxyadenosine is a well-established process, often serving as a crucial first step for creating more complex molecules. A common and efficient method involves the reaction of adenosine (B11128) with thionyl chloride. google.combiorxiv.org This process can be performed as a one-pot synthesis, where adenosine is treated with thionyl chloride and pyridine (B92270) in a suitable solvent like acetonitrile. google.combiorxiv.org The reaction proceeds through a cyclic sulfite (B76179) intermediate, which is then converted to 5'-Chloro-5'-deoxyadenosine. google.com Variations of this method have been optimized to achieve high yields, often exceeding 90%. google.com
Another described route involves the use of thionyl chloride in dimethylformamide (DMF). google.com The choice of reagents and reaction conditions can be tailored to optimize the yield and purity of the final product. The resulting 5'-Chloro-5'-deoxyadenosine is a stable, off-white solid that can be used in subsequent synthetic steps. caltagmedsystems.co.uk
Enzymatic Derivatization for S-Adenosylmethionine Analog Generation
5'-Chloro-5'-deoxyadenosine is a key precursor for the enzymatic synthesis of S-adenosyl-L-methionine (SAM) and its analogs. Chlorinases, such as adenosyl-chloride synthase, can catalyze the reaction between 5'-Chloro-5'-deoxyadenosine and L-methionine to produce SAM. biorxiv.orgenzyme-database.orgqmul.ac.uk This enzymatic approach offers a high degree of specificity and is part of a broader strategy for SAM regeneration in biocatalytic systems. biorxiv.org
The fluorinase enzyme from Streptomyces cattleya, which naturally catalyzes the formation of a carbon-fluorine bond, can also utilize 5'-Chloro-5'-deoxyadenosine in its reverse reaction. nih.gov In this context, 5'-Chloro-5'-deoxyadenosine is a more efficient substrate than its fluorinated counterpart for the synthesis of SAM, highlighting the versatility of this enzyme. nih.gov
Development of Modified Nucleoside Analogs for Research Probing
The reactivity of the 5'-chloro group makes 5'-Chloro-5'-deoxyadenosine an excellent starting material for the synthesis of a wide range of modified nucleoside analogs. These analogs are designed to probe the function of various enzymes and receptors. For instance, reaction with different thiols can yield a variety of 5'-thioadenosine (B1216764) derivatives. biorxiv.org
Furthermore, 5'-Chloro-5'-deoxyadenosine has been used to synthesize analogs with modifications on the sugar moiety and the purine (B94841) base. These include the preparation of N-bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, a highly selective adenosine A1 receptor agonist. tocris.comrndsystems.com The development of such analogs is crucial for understanding the structure-activity relationships of nucleoside-binding proteins. The synthesis of these compounds often involves multi-step chemical transformations where 5'-Chloro-5'-deoxyadenosine serves as a key intermediate.
Enzyme Mechanism Elucidation and Inhibition Studies
The unique chemical properties of 5'-Chloro-5'-deoxyadenosine and its derivatives make them powerful tools for investigating the intricacies of enzyme function, including their catalytic mechanisms and susceptibility to inhibition.
Investigation of Enzyme Specificity and Catalytic Mechanisms
5'-Chloro-5'-deoxyadenosine and its analogs are instrumental in probing the substrate specificity and catalytic mechanisms of various enzymes. The fluorinase from Streptomyces cattleya, for example, has been studied using 5'-Chloro-5'-deoxyadenosine to understand its reverse reaction. nih.gov This has provided insights into the enzyme's tolerance for different substrates and the role of specific amino acid residues in catalysis. nih.gov
The study of radical SAM enzymes, a large superfamily of enzymes that use S-adenosyl-L-methionine to initiate radical-based reactions, also benefits from the use of related compounds. nih.gov While not directly using 5'-Chloro-5'-deoxyadenosine, the principles of generating and studying reactive intermediates are relevant. Furthermore, studies on dehydrochlorinases, which are involved in the biodegradation of chlorinated compounds, utilize substrates that share chemical features with 5'-Chloro-5'-deoxyadenosine, aiding in the elucidation of their catalytic mechanisms. nih.govresearchgate.net
Analysis of S-Adenosylhomocysteine Hydrolase Inhibition by 5'-Chloro-5'-deoxyadenosine and Analogs
S-adenosylhomocysteine (SAH) hydrolase is a critical enzyme in cellular metabolism, responsible for the breakdown of SAH, a potent inhibitor of methyltransferase reactions. The inhibition of SAH hydrolase can have significant biological effects. While 5'-Chloro-5'-deoxyadenosine itself is not a primary inhibitor, its analogs have been extensively studied in this context. nih.gov
For instance, analogs like 5'-isobutylthioadenosine, derived from 5'-methylthioadenosine (which can be synthesized from 5'-Chloro-5'-deoxyadenosine), have been shown to be irreversible inhibitors of SAH hydrolase. nih.gov The design and synthesis of novel, substrate-based inhibitors of SAH hydrolase often involve adenosine analogs, highlighting the importance of this class of compounds in targeting the enzyme. nih.gov The development of potent and selective inhibitors of SAH hydrolase is an active area of research with potential therapeutic applications. nih.govnih.gov
Studies on Ribonucleotide Reductase Interactions with Related Analogs
While direct studies on the interaction of 5'-Chloro-5'-deoxyadenosine with ribonucleotide reductase (RNR) are not extensively documented in publicly available literature, research on closely related halogenated nucleoside analogs provides significant insights into how such compounds can modulate RNR activity. RNR is a critical enzyme for DNA synthesis, catalyzing the conversion of ribonucleotides to deoxyribonucleotides, making it a key target in cancer therapy. nih.govfrontiersin.orgnih.gov
Clinically utilized nucleoside analogs such as clofarabine (B1669196), gemcitabine, and fludarabine, which share structural similarities with adenosine, are known to inhibit human ribonucleotide reductase (hRR). nih.govnih.gov These compounds typically act as mimics of the natural substrates and, after intracellular phosphorylation, bind to the catalytic or allosteric sites of the RNR subunits, leading to the inhibition of DNA synthesis. nih.gov
One study on a related analog, 2'-Chloro-2'-deoxyuridine 5'-triphosphate (CldUTP), and its interaction with ribonucleotide reductase from Lactobacillus leichmannii revealed that the process results in the production of 5'-deoxyadenosine (B1664650). nih.gov This finding suggests that the study of chlorinated nucleoside analogs can elucidate complex interactions and byproducts within the RNR catalytic cycle.
The inhibitory mechanisms of these analogs often involve mimicking the natural substrate, such as adenine (B156593) diphosphate (B83284) (ADP), and interfering with the enzyme's function. nih.gov For instance, clofarabine is characterized by a chlorine substitution at the 2-position of the adenine ring and a fluorine atom at the C2' position of the ribose. nih.gov Similarly, the investigation of deoxyadenosine's effects on RNR in adenosine deaminase-deficient lymphocytes highlights the complex relationship between adenosine analogs and RNR activity. nih.gov
Table 1: Related Analogs and their Interaction with Ribonucleotide Reductase
| Analog | Organism/System | Key Findings |
| 2'-Chloro-2'-deoxyuridine 5'-triphosphate | Lactobacillus leichmannii | Interaction with RNR leads to the production of 5'-deoxyadenosine. nih.gov |
| Clofarabine | Human | A mimic of ADP that inhibits human ribonucleotide reductase. nih.gov |
| Gemcitabine | Human | A nucleoside analog effective against solid tumors that inhibits RNR. nih.gov |
| Fludarabine | Human | A structural mimic of ADP that inhibits RNR. nih.gov |
| Deoxyadenosine | Human (lymphocytes) | Inhibits cytidine (B196190) diphosphate (CDP) reductase activity in resting lymphocytes. nih.gov |
Cellular and Molecular Probe Applications
The unique chemical properties of 5'-Chloro-5'-deoxyadenosine make it a versatile probe for investigating various cellular and molecular processes.
Exploration of Nucleoside Transport Mechanisms
The structural resemblance of 5'-Chloro-5'-deoxyadenosine to natural nucleosides makes it a valuable tool for studying cellular nucleoside transport systems. By examining the uptake and transport of this analog, researchers can gain insights into how modifications to the nucleoside structure affect membrane permeability and recognition by transport proteins. However, studies using the related compound 5'-deoxyadenosine as a non-metabolizable substrate for transport measurements are limited to cell lines that lack the enzyme 5'-methylthioadenosine phosphorylase, as this enzyme can cleave the molecule. nih.gov This highlights an important consideration when using such analogs to probe transport mechanisms.
Utilization in Cellular Signaling Research
5'-Chloro-5'-deoxyadenosine has been effectively used to probe specific cellular signaling pathways, particularly those involving phosphorylation events. A notable study demonstrated its inhibitory effect on phosphoinositide and protein phosphorylation in swine platelets. nih.gov The compound was found to decrease the formation of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate, acting as a competitive inhibitor to ATP. nih.gov It also inhibited the phosphorylation of key signaling proteins like pleckstrin and myosin light chain. nih.gov These findings indicate that 5'-Chloro-5'-deoxyadenosine can be used to dissect the phosphoinositide signaling pathway and its role in cellular processes like platelet activation. nih.gov
Table 2: Inhibitory Effects of 5'-Chloro-5'-deoxyadenosine on Platelet Signaling
| Target Molecule | IC50 (µmol·L⁻¹) | Confidence Limits (95%) |
| Phosphatidylinositol 4-phosphate formation | 71 | 60-85 |
| Phosphatidylinositol 4,5-bisphosphate formation | 75 | 62-90 |
| Pleckstrin phosphorylation | 75 | 62-90 |
| Myosin light chain phosphorylation | 82 | 66-102 |
| Data from a study on swine thrombocytic membranes. nih.gov |
Application in Target Identification Research
5'-Chloro-5'-deoxyadenosine can be employed to identify and characterize specific enzyme targets. Its use as a substrate in studies of 5'-methylthioadenosine phosphorylase, an enzyme involved in the methionine salvage pathway, allows for the investigation of this enzyme's specificity and kinetics. By observing how the enzyme processes this modified substrate, researchers can better understand its active site architecture and catalytic mechanism. This approach aids in identifying the functional roles of specific enzymes within metabolic pathways.
Directed Evolution Studies for Biocatalysis
The compound has also found application in the field of biocatalysis and synthetic chemistry through directed evolution. Directed evolution is a powerful technique used to engineer enzymes with improved or novel properties. nobelprize.orgnih.gov A study reported the use of 5'-Chloro-5'-deoxyadenosine in the directed evolution of a fluorinase enzyme. The goal was to enhance the enzyme's ability to convert 5'-Chloro-5'-deoxyadenosine into the corresponding 5'-fluoro-5'-deoxyadenosine (B1198245). The engineered variants of the fluorinase enzyme exhibited significantly improved catalytic efficiency, demonstrating the utility of 5'-Chloro-5'-deoxyadenosine as a starting substrate in developing novel biocatalytic processes.
Methodological Considerations for Radiolabeling in Research Contexts
Radiolabeling is a fundamental technique for tracing the metabolic fate and interactions of molecules in biological systems. In studies involving nucleoside analogs, radiolabeling provides a sensitive method for detection and quantification. For example, in the study of 2'-Chloro-2'-deoxyuridine 5'-triphosphate's interaction with ribonucleotide reductase, the analog was labeled with tritium (B154650) ([3H]) at the 3' position. nih.gov The release of ³H₂O was measured to quantify the reaction rate. nih.gov
Structure Activity Relationship Studies and Analog Design
Impact of Halogenation on Biological Activity and Specificity in Research Compounds
The introduction of a halogen atom, specifically chlorine, at the 5'-position of the ribose moiety in adenosine (B11128) profoundly influences its biological activity and specificity. This modification prevents the formation of a hydrogen bond that the 5'-hydroxyl group of adenosine typically engages in with its biological targets. This alteration can lead to varied effects, from partial agonism to antagonism, and can significantly shift selectivity between different receptor subtypes.
Research into 5'-substituted adenosine analogs has shown that the 5'-hydroxyl group is not essential for intrinsic activity at the A1 adenosine receptor. acs.org In fact, substitution at this position with various groups, including halogens, can result in partial agonists with a range of intrinsic activities. acs.orgnih.gov For instance, the compound (±)-5'-Chloro-5'-deoxy-ENBA is a highly selective A1 adenosine receptor agonist, demonstrating that the 5'-chloro substitution is compatible with high-affinity binding and agonist activity at this receptor subtype. rndsystems.com
The nature of the halogen and its position can have a dramatic effect on receptor affinity and selectivity. Systematic studies on halogenated derivatives have revealed that monohalogenation at certain positions can produce potent ligands, while dihalogenation or halogenation at other positions can lead to a decrease in affinity, often proportional to the size of the halogen atom. nih.govacs.org For example, in a series of A2B adenosine receptor antagonists, monohalogenation at the 8-position of the purine (B94841) ring resulted in potent ligands, whereas halogenation at the 7-position or dihalogenation led to a halogen-size-dependent decrease in affinity. nih.govacs.org
Furthermore, halogenation can influence the potency and selectivity of adenosine derivatives for other receptor subtypes as well. For example, indole (B1671886) 5''- or 6''-halo substitution was found to be favorable for activity at the A2B adenosine receptor. nih.gov The strategic placement of halogens, therefore, serves as a powerful tool in medicinal chemistry to fine-tune the pharmacological profile of adenosine-based research compounds.
Design Strategies for Adenosine Receptor Selective Agonists
The design of selective agonists for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is a major goal in drug discovery, as these receptors are implicated in a wide range of physiological and pathological processes. 5'-Chloro-5'-deoxyadenosine (B559659) and its analogs have been instrumental in developing strategies to achieve this selectivity.
One key strategy involves modifying the N6-position of the adenine (B156593) ring in conjunction with substitutions at the 5'-position. The introduction of bulky N6-substituents, such as cyclopentyl or endo-norbornyl groups, is known to enhance A1 receptor selectivity. nih.gov When combined with a 5'-chloro group, this can lead to highly potent and selective A1 agonists. rndsystems.comnih.gov For example, (±)-5'-Chloro-5'-deoxy-ENBA, which contains an N6-(endo-norborn-2-yl) group, exhibits high selectivity for the A1 receptor over other subtypes. rndsystems.comnih.gov This compound has been shown to be a potent A1 agonist with a Ki value of 0.51 nM for the A1 receptor, compared to 1340 nM, 2740 nM, and 1290 nM for the A2A, A2B, and A3 receptors, respectively. rndsystems.comtocris.com
Another approach to achieving selectivity involves modifications at the 2-position of the purine ring. Combining 2-position substitutions with modifications at the N6- and 5'-positions can further tune the affinity and efficacy of the resulting analogs. nih.govcapes.gov.br For instance, the introduction of a 2-chloro substituent in certain adenosine derivatives has been shown to increase selectivity for the human A1 receptor. nih.gov
The development of partial agonists is also a significant strategy, as they can provide a more controlled physiological response compared to full agonists. The 5'-chloro substitution, along with other 5'-modifications, has been shown to produce partial agonists for the A1 adenosine receptor. acs.orgacs.org This suggests that the 5'-substituent can modulate the intrinsic activity of adenosine analogs. acs.org
The following table summarizes the binding affinities of selected 5'-chloro-5'-deoxyadenosine analogs at different adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile | Reference |
| (±)-5'-Chloro-5'-deoxy-ENBA | 0.51 | 1340 | 2740 | 1290 | Highly A1 selective | rndsystems.com |
Development of Analogs for Methyltransferase Inhibition Research
5'-Chloro-5'-deoxyadenosine also serves as a scaffold for the development of inhibitors of methyltransferases, a class of enzymes crucial for many cellular processes. One key target in this area is S-adenosylhomocysteine (SAH) hydrolase, an enzyme that catalyzes the hydrolysis of SAH to homocysteine and adenosine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which is a potent inhibitor of most S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
Analogs of 5'-Chloro-5'-deoxyadenosine are designed to mimic the substrate or transition state of these enzymes. For instance, it has been shown to inhibit the phosphorylation of various proteins, acting as a competitive inhibitor to ATP. nih.gov This suggests a role in modulating kinase activity, which is related to the broader field of methyltransferase regulation.
Stereochemical and Conformational Analysis in Research Analog Development
The three-dimensional structure of adenosine analogs, including their stereochemistry and conformational preferences, is a critical determinant of their biological activity. The ribose ring of adenosine can adopt different puckers, primarily the North (N) and South (S) conformations, which influences the relative orientation of the base and the 5'-substituent.
In the context of 5'-Chloro-5'-deoxyadenosine and its analogs, the stereochemistry at the chiral centers of the ribose ring is crucial for receptor binding and activation. The natural D-ribose configuration is generally preferred for high-affinity interactions with adenosine receptors. The introduction of the 5'-chloro group can influence the conformational equilibrium of the ribose ring. nih.gov
The development of conformationally constrained analogs, such as (N)-methanocarba derivatives, has been a valuable strategy to probe the bioactive conformation of adenosine receptor ligands. nih.gov By locking the ribose ring in a specific conformation, researchers can determine which pucker is favored for binding to a particular receptor subtype. This information is then used to design more potent and selective analogs. For example, combining the A1-enhancing N6-cycloalkyl groups with the A3-enhancing (N)-methanocarba ring system has led to the development of mixed A1/A3 agonists. nih.gov
Computational methods, such as comparative molecular field analysis (CoMFA), are also employed to correlate the structural and electrostatic properties of adenosine analogs with their receptor affinity. nih.gov These models can predict the activity of new analogs and guide their synthesis, further refining the design of selective ligands. The stereochemical and conformational features of 5'-Chloro-5'-deoxyadenosine and its derivatives are thus integral to understanding their structure-activity relationships and for the rational design of new research compounds.
Future Directions and Emerging Research Avenues
Advanced Spectroscopic and Crystallographic Investigations of Enzyme-Compound Complexes
A critical frontier in understanding the biological activity of 5'-ClDA lies in the detailed structural analysis of its complexes with target enzymes. High-resolution crystallographic and advanced spectroscopic techniques are indispensable for visualizing the precise molecular interactions that govern its binding and mechanism of action.
Crystallographic studies have already provided significant insights. The three-dimensional structure of 5'-ClDA bound to the chlorinase enzyme SalL from the marine bacterium Salinispora tropica has been characterized, revealing key conformational details and interactions within the enzyme's active site. Such structural data is fundamental to understanding how the enzyme recognizes and processes this halogenated nucleoside. The Protein Data Bank (PDB), a global repository for structural data of biological macromolecules, contains entries for proteins that have been crystallized with 5'-ClDA, offering a valuable resource for researchers. nih.gov
Table 1: Representative PDB Entries for Enzyme-5'-Chloro-5'-deoxyadenosine Complexes
| PDB ID | Enzyme Name | Organism | Resolution (Å) |
|---|---|---|---|
| 2C2W | Chlorinase (SalL) | Salinispora tropica | 1.60 |
Future investigations will likely expand to a wider range of enzymes that interact with 5'-ClDA or its metabolites. Techniques such as X-ray crystallography will continue to be employed to capture high-resolution snapshots of these enzyme-ligand complexes. elsevierpure.comuea.ac.uk These studies, similar to those performed on related enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, are crucial for elucidating the structural basis of substrate specificity and the catalytic mechanism of halogenation and dehalogenation enzymes. elsevierpure.comuea.ac.uk Combining crystallography with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry will provide a dynamic view of these interactions, further clarifying the compound's role in complex biological systems.
Rational Design of Next-Generation Research Probes and Tools
The unique chemical structure of 5'-ClDA makes it an excellent scaffold for the rational design of new chemical probes to investigate cellular processes. Its ability to serve as a substrate or inhibitor for various enzymes allows for its modification to create highly specific and potent research tools.
One promising area is the development of inhibitors for protein arginine methyltransferases (PRMTs), enzymes that play a crucial role in gene regulation and protein function. Research has demonstrated that 5'-ClDA can be used as a starting material in the synthesis of potent PRMT inhibitors. nottingham.ac.uk These synthetic strategies involve reacting the guanidine-containing side chain of an arginine mimic with 5'-ClDA to create adenosine-based compounds that can probe the function and cellular localization of specific PRMTs. nottingham.ac.uk
Furthermore, 5'-ClDA is a key intermediate in the biosynthesis of salinosporamide A, a potent proteasome inhibitor with anticancer properties. caymanchem.comescholarship.org This connection opens avenues for metabolic engineering, where the biosynthetic pathway can be rationally modified to accept different precursors. By supplying derivatives of 5'-ClDA, it may be possible to generate novel salinosporamides with altered activity or specificity, paving the way for structure-activity relationship (SAR) studies and the development of second-generation therapeutic agents. escholarship.org The directed evolution of enzymes, such as fluorinases, has also shown success in enhancing the conversion of 5'-ClDA into other valuable halogenated nucleosides, highlighting its utility in biocatalysis.
Elucidating Novel Biological Roles in Model Systems
While some functions of 5'-ClDA are established, emerging research continues to uncover novel biological roles in various model systems. These studies are expanding our understanding of its impact on fundamental cellular pathways.
In vascular smooth muscle, 5'-ClDA has been shown to inhibit the phosphorylation of both phosphatidylinositol and myosin light chain. nih.govcaltagmedsystems.co.uk This inhibitory action is consistent with its physiological effect as a vasodilator, suggesting a role in regulating smooth muscle contraction. nih.gov The inhibition occurs at different concentrations for each substrate, indicating a nuanced mechanism of action that warrants further investigation. nih.gov
Recent discoveries have also shed light on the broader metabolic context of related compounds. 5'-deoxyadenosine (B1664650) (5dAdo), a non-halogenated counterpart to 5'-ClDA, is a natural and potentially toxic byproduct of radical S-adenosylmethionine (SAM) enzymes, which are ubiquitous across all domains of life. biorxiv.orgnih.govnih.gov Cells have evolved salvage pathways to recycle or dispose of 5dAdo. nih.gov For instance, the cyanobacterium Synechococcus elongatus utilizes a novel salvage pathway involving promiscuous enzymes to convert 5dAdo into bioactive deoxy-sugars. biorxiv.orgnih.gov This finding suggests that cells possess inherent mechanisms to process 5'-deoxyadenosine and its analogs. The existence of these pathways implies that 5'-ClDA could be used as a chemical probe to explore these fundamental metabolic and signaling networks, potentially revealing new enzymatic targets and cellular responses.
Q & A
Q. What enzymatic reactions utilize 5'-Chloro-5'-deoxyadenosine as a substrate?
- Methodological Answer : The enzyme chlorinase SalL catalyzes the reversible reaction between 5'-chloro-5'-deoxyadenosine and L-methionine to synthesize S-adenosyl-L-methionine (SAM) or its analogs. Fluorinase from Streptomyces cattleya can also use it in transhalogenation reactions to produce 5'-fluoro-5'-deoxyadenosine via SAM intermediates .
Q. What spectroscopic techniques confirm the structure and purity of 5'-Chloro-5'-deoxyadenosine?
- Methodological Answer : ¹H and ¹³C NMR in DMSO-d₆ (300–500 MHz) confirm the stereochemistry and substitution pattern. UV spectroscopy (λmax ~260 nm) and chromatographic retention times (e.g., reverse-phase HPLC) validate purity against commercial standards .
Advanced Research Questions
Q. How can chemoenzymatic synthesis of SAM analogs be optimized using SalL?
- Methodological Answer : The reverse reaction (SAM synthesis) is favored under low chloride concentrations and excess L-methionine. Kinetic studies show a higher kcat/Km for the reverse reaction. Diastereoselectivity is achieved by controlling substrate ratios and using recombinant SalL purified from E. coli (>60 mg/L yield) .
Q. How are modified dideoxynucleosides synthesized from 5'-Chloro-5'-deoxyadenosine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
